1-Biphenylenylboronic acid
Overview
Description
1-Biphenylenylboronic acid is an organic compound with the molecular formula C12H9BO2. It is a member of the boronic acid family, which are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. This compound is particularly notable for its applications in organic synthesis, especially in the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds.
Preparation Methods
1-Biphenylenylboronic acid can be synthesized through several methods. One common approach involves the reaction of biphenylene with a boron-containing reagent. For instance, biphenylene can be treated with boronic acid derivatives under specific conditions to yield this compound. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of advanced catalytic systems and continuous flow reactors can enhance the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
1-Biphenylenylboronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenols.
Reduction: Although less common, reduction reactions can convert this compound into corresponding boronic esters or alcohols.
Substitution: In Suzuki–Miyaura coupling reactions, this compound reacts with halides in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, halides, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Biphenylenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Biphenylenylboronic acid in chemical reactions involves the formation of a boronate complex. In the Suzuki–Miyaura coupling reaction, the boronic acid group interacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an organic halide, followed by reductive elimination to form the desired biaryl product .
Comparison with Similar Compounds
1-Biphenylenylboronic acid can be compared with other boronic acids such as phenylboronic acid and 4-biphenylboronic acid. While all these compounds share the boronic acid functional group, this compound is unique due to its biphenylene structure, which imparts distinct reactivity and selectivity in chemical reactions .
Similar compounds include:
Phenylboronic acid: Commonly used in Suzuki–Miyaura coupling reactions but lacks the biphenylene structure.
4-Biphenylboronic acid: Similar in structure but with different reactivity due to the position of the boronic acid group.
Properties
IUPAC Name |
biphenylen-1-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BO2/c14-13(15)11-7-3-6-10-8-4-1-2-5-9(8)12(10)11/h1-7,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRRFDWXQOQICD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C3=CC=CC=C3C2=CC=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383701 | |
Record name | 1-biphenylenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499769-97-0 | |
Record name | 1-biphenylenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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